Validated LC-MS/MS Quantification Range: Ropivacaine-d7 Enables 0.5–3000 ng/mL Analytical Window in Human Plasma
A fully validated LC-MS/MS method employing Ropivacaine-d7 as internal standard (IS) achieved a linear quantification range of 0.5–3000 ng/mL for both free and total ropivacaine in human plasma [1]. The method was validated according to EMA and FDA bioanalytical guidelines, demonstrating that the deuterated IS corrects for matrix effects and extraction variability. In contrast, the use of a non-deuterated ropivacaine as IS in this same matrix would be analytically invalid due to co-elution and identical mass transition, precluding accurate quantification entirely .
| Evidence Dimension | Quantification linear range in human plasma (LC-MS/MS) |
|---|---|
| Target Compound Data | 0.5–3000 ng/mL (validated range using Ropivacaine-d7 as IS) |
| Comparator Or Baseline | Non-deuterated ropivacaine: Not applicable as IS (analytically invalid) |
| Quantified Difference | Qualitative: Ropivacaine-d7 enables quantification; non-deuterated ropivacaine cannot serve as IS |
| Conditions | Human plasma; LC-ESI-MS/MS with MRM; method validated per EMA and FDA guidelines |
Why This Matters
Procurement of Ropivacaine-d7 is mandatory for any validated LC-MS/MS method requiring regulatory-compliant quantification of ropivacaine in clinical or preclinical plasma samples.
- [1] Lamy E, Fall F, Boigne L, Gromov K, Fabresse N, Grassin-Delyle S. Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma. Clin Chem Lab Med. 2020;58(5):701-708. View Source
